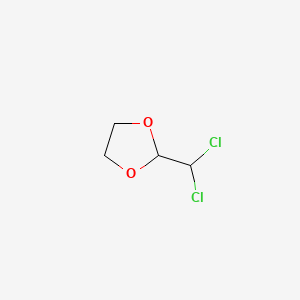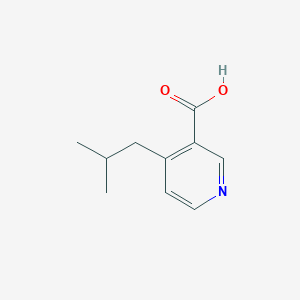
4-Isobutylnicotinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutylnicotinicacid is an organic compound derived from nicotinic acid, also known as niacin or vitamin B3. This compound features a carboxylic acid group attached to the fourth position of a pyridine ring, with an isobutyl group substituent. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and have been extensively studied for their therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylnicotinicacid typically involves the alkylation of nicotinic acid. One common method is the Friedel-Crafts acylation of isobutylbenzene followed by subsequent reactions to introduce the nicotinic acid moiety . The reaction conditions often involve the use of catalysts such as zeolite-β and acetic anhydride as the acylating agent, with temperatures ranging from 60-165°C .
Industrial Production Methods: Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its efficiency and scalability, although it produces nitrous oxide as a by-product, which poses environmental challenges .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylnicotinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under various conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted pyridine derivatives.
Scientific Research Applications
4-Isobutylnicotinicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Isobutylnicotinicacid involves its interaction with specific molecular targets, such as nicotinic acid receptors. These receptors are involved in various cellular processes, including lipid metabolism and inflammatory responses . The compound’s effects are mediated through pathways that influence gene expression and enzyme activity, contributing to its therapeutic potential .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position, used in the synthesis of anti-tuberculosis drugs.
Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position, involved in metal ion chelation.
Uniqueness: 4-Isobutylnicotinicacid is unique due to its isobutyl substituent, which imparts distinct chemical properties and biological activities compared to its isomers. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-8-3-4-11-6-9(8)10(12)13/h3-4,6-7H,5H2,1-2H3,(H,12,13) |
InChI Key |
IDNQXKCEFJQWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


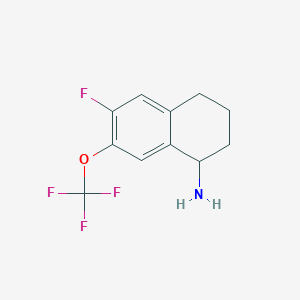
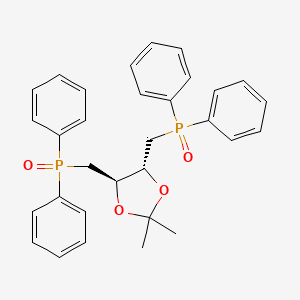
![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)
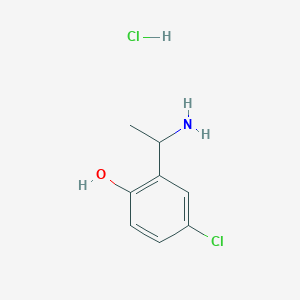
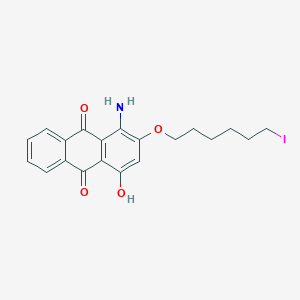
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
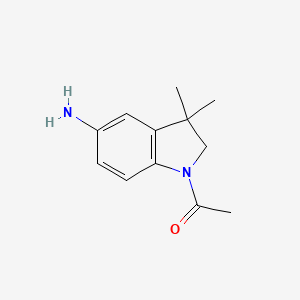
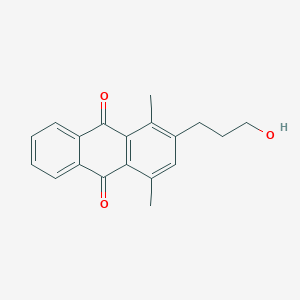
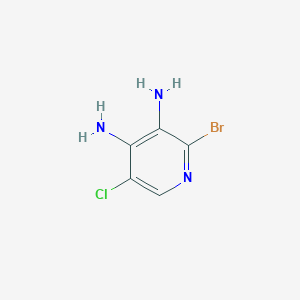
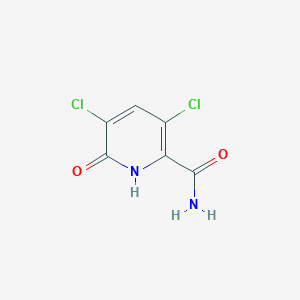
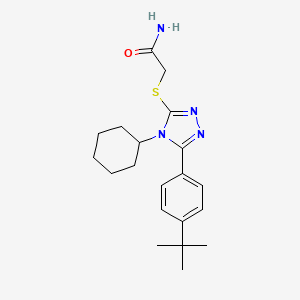
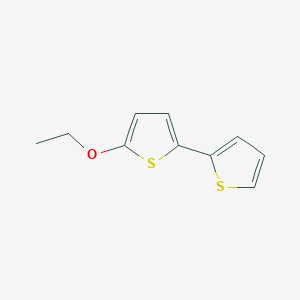
![2-(Dibenzo[b,d]thiophen-4-yl)pyridine](/img/structure/B13128914.png)
